![molecular formula C6H12O2 B146461 1,4-Cyclohexanediol CAS No. 556-48-9](/img/structure/B146461.png)
1,4-Cyclohexanediol
Overview
Description
1,4-Cyclohexanediol is an organic compound with the formula C6H12O2 . It is a white solid and is one of the three isomeric cyclohexanediones . This particular diketone is used as a building block in the synthesis of more complex molecules .
Synthesis Analysis
The synthesis of 1,4-Cyclohexanediol involves a two-step catalytic sequence using the commercially available RANEY® Ni catalyst . The first step involves the efficient defunctionalization of lignin-derived 2,6-dimethoxybenzoquinone (DMBQ) into 1,4-cyclohexanediol (14CHDO) in 86.5% molar yield . The second step concerns the highly selective amination of 1,4-cyclohexanediol with ammonia to give 1,4-cyclohexanediamine (14CHDA) in near quantitative yield .
Molecular Structure Analysis
The molecular structure of 1,4-Cyclohexanediol can be represented by the formula C6H12O2 . The structure of a co-crystal with both trans and cis isomers of 1,4-Cyclohexanediol (1,4-CHD) has been reported . The intermolecular hydrogen-bond patterns are described and compared with those of the all trans structure, using the graph-set model .
Chemical Reactions Analysis
1,4-Cyclohexanediol can undergo various chemical reactions. For instance, it can be transformed into well-defined 1,4-cyclohexanediol and 1,4-cyclohexanediamine . The latter two compounds have vast industrial relevance as monomers for polymer synthesis as well as pharmaceutical building blocks .
Physical And Chemical Properties Analysis
1,4-Cyclohexanediol has a molecular weight of 116.1583 . More detailed physical and chemical properties can be found in databases like the NIST Chemistry WebBook .
Scientific Research Applications
Pharmaceutical Intermediates
1,4-Cyclohexanediol is used as an intermediate in the synthesis of pharmaceuticals, particularly anti-cancer and anti-infective drugs such as dihydroartemisinin and dihydroartemisitene dimers .
Polymer Synthesis
This compound serves as a monomer in the production of various polymers, including polycarbonates, polyethers, and polyesters which are known for their durability and are used in a wide range of products .
Resin Production
It is utilized in the manufacturing of co polyester resins, which are used in coatings, insulating materials, and packaging due to their excellent properties .
Renewable Resources
There is potential for 1,4-Cyclohexanediol to be synthesized from renewable resources, which could significantly impact its industrial applications and sustainability efforts .
Catalytic Strategies Development
Research is being conducted to develop catalytic strategies to convert certain compounds into 1,4-Cyclohexanediol efficiently, which could streamline its production process .
Lignin-Derived Products
It can be produced from lignin-derived dimers and oligomers, highlighting its role in valorizing lignin and contributing to a more circular economy .
Safety And Hazards
Safety data sheets indicate that 1,4-Cyclohexanediol should be handled with care. Avoid contact with skin and eyes, and do not breathe dust, mist, vapors, or spray . Use personal protective equipment and ensure adequate ventilation . Keep away from open flames, hot surfaces, and sources of ignition .
Future Directions
The ability to use RANEY® Ni and ammonia in the process of synthesizing 1,4-Cyclohexanediol holds great potential for future industrial synthesis of 1,4-cyclohexanediamine from renewable resources . This is part of a broader trend towards the development of sustainable catalytic methodologies for known commodity chemicals from renewable resources such as lignocellulosic biomass .
properties
IUPAC Name |
cyclohexane-1,4-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c7-5-1-2-6(8)4-3-5/h5-8H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKONPUDBRVKQLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20871178, DTXSID60878843, DTXSID60883614 | |
Record name | 1,4-Cyclohexanediol | |
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Record name | 1,4-Cyclohexanediol, trans- | |
Source | EPA DSSTox | |
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Record name | 1,4-Cyclohexanediol, cis- | |
Source | EPA DSSTox | |
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Molecular Weight |
116.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light brown powder; [Sigma-Aldrich MSDS] | |
Record name | 1,4-Cyclohexanediol | |
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Product Name |
1,4-Cyclohexanediol | |
CAS RN |
556-48-9, 931-71-5, 6995-79-5 | |
Record name | 1,4-Cyclohexanediol | |
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Record name | 1,4-Cyclohexanediol | |
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Record name | 1,4-Cyclohexanediol, cis- | |
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Record name | 1,4-Cyclohexanediol, trans- | |
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Record name | trans-1,4-Cyclohexanediol | |
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Record name | 1,4-CYCLOHEXANEDIOL | |
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Record name | 1,4-Cyclohexanediol, trans- | |
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Record name | 1,4-Cyclohexanediol, cis- | |
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Record name | 1,4-Cyclohexanediol | |
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Record name | 1,4-Cyclohexanediol, trans- | |
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Record name | 1,4-Cyclohexanediol, cis- | |
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Record name | Cyclohexane-1,4-diol | |
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Record name | cis-cyclohexane-1,4-diol | |
Source | European Chemicals Agency (ECHA) | |
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Record name | 1,4-Cyclohexanediol, trans | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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